molecular formula C10H12O3S B3021248 2-(Ethanesulfonyl)-1-phenylethan-1-one CAS No. 77970-53-7

2-(Ethanesulfonyl)-1-phenylethan-1-one

Cat. No.: B3021248
CAS No.: 77970-53-7
M. Wt: 212.27 g/mol
InChI Key: CWSMVHKSBBRQFZ-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-1-phenylethan-1-one is an organic compound that features both a sulfonyl group and a phenyl group

Preparation Methods

The synthesis of 2-(Ethanesulfonyl)-1-phenylethan-1-one typically involves the reaction of ethanesulfonyl chloride with a phenyl-substituted ethanone. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Ethanesulfonyl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2-(Ethanesulfonyl)-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-1-phenylethan-1-one involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 2-(Ethanesulfonyl)-1-phenylethan-1-one include:

Properties

IUPAC Name

2-ethylsulfonyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-14(12,13)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSMVHKSBBRQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597572
Record name 2-(Ethanesulfonyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77970-53-7
Record name 2-(Ethanesulfonyl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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